(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Hepatocellular carcinoma Cytotoxicity Drug discovery

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative featuring a conjugated enone system bridging a 1-ethylpyrazole ring and a 2-hydroxyphenyl moiety. Its molecular formula is C14H14N2O2 with a molecular weight of 242.28 g/mol.

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 959275-98-0
Cat. No. B2541967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
CAS959275-98-0
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESCCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O
InChIInChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)7-8-14(18)12-5-3-4-6-13(12)17/h3-10,17H,2H2,1H3/b8-7+
InChIKeyRITCXRYFGAKILJ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (CAS 959275-98-0)


(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative featuring a conjugated enone system bridging a 1-ethylpyrazole ring and a 2-hydroxyphenyl moiety [1]. Its molecular formula is C14H14N2O2 with a molecular weight of 242.28 g/mol [1]. As a member of the pyrazole-chalcone hybrid class, this compound is of research interest for its potential biological activities, particularly in anticancer screening programs [2]. However, publicly available, peer-reviewed, head-to-head comparative data quantifying its differentiation from close structural analogs is extremely limited as of the latest assessment.

The Risk of Analog Substitution for (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one


Generic substitution within the pyrazole-chalcone class is highly unreliable due to the profound impact of subtle structural changes on biological activity. The position of the hydroxyl group on the phenyl ring (e.g., 2-hydroxy vs. 3-hydroxy) and the attachment point of the pyrazole ring (e.g., pyrazol-4-yl vs. pyrazol-5-yl) are known to dictate binding affinity and functional activity in related series [1]. Therefore, a compound like (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one (CAS 959275-96-8) or (2E)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, despite sharing a core scaffold, cannot be assumed to be functionally interchangeable with the 2-hydroxy, pyrazol-4-yl isomer targeted here. The failure to verify this specific isomer's activity can lead to invalid experimental results and wasted procurement resources.

Quantitative Comparator Analysis for (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one


Comparative Cytotoxicity in Hepatic Cancer Models vs. Sorafenib

A direct head-to-head comparison of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one against a standard of care or a defined analog in a specific assay could not be located in non-excluded, peer-reviewed sources. Class-level data for novel pyrazole-chalcone hybrids indicates that potent compounds in this class can achieve HepG2 IC50 values in the low micromolar range (e.g., 2.52 µM - 4.4 µM), showing activity comparable to Sorafenib (IC50 = 2.051 µM) [1]. While class activity is established, no quantifiable, assay-matched differentiation exists for the target compound against a specific comparator.

Hepatocellular carcinoma Cytotoxicity Drug discovery

Structural Confirmation and Purity Assessment for Procurement Qualification

Confirmatory analytical data for the target compound is available in the Wiley KnowItAll Mass Spectral Library [1]. The GC-MS spectrum and 1H NMR spectrum provide a direct, verifiable identity benchmark that distinguishes this specific isomer from its positional analogs (e.g., pyrazol-5-yl or 3-hydroxyphenyl variants). For instance, the exact mass of 242.105528 g/mol and the specific InChIKey (RITCXRYFGAKILJ-BQYQJAHWSA-N) allow for unambiguous identification in LC-MS or GC-MS workflows, which is critical for verifying the purchased material [1]. Quantitative purity data is not determined by this source.

Analytical chemistry QC/QA Compound management

Comparative Bioactivity in Breast Cancer Models vs. Erlotinib and Class Leads

No direct comparative data for the target compound against a specific standard or analog in a MCF-7 breast cancer model was found in non-excluded sources. Class-level inference from dihydropyrazole derivatives containing the 2-hydroxyphenyl moiety shows that lead compounds can achieve potent MCF-7 IC50 values (e.g., 0.97 - 1.31 µM), comparable to the positive control Erlotinib [1]. However, the target compound is a chalcone, not a dihydropyrazole, and its specific MCF-7 IC50 from a verified source is unavailable, precluding any quantified claim of differentiation.

Breast cancer Cytotoxicity Lead optimization

Verified-Data-Driven Application Scenarios for (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one


Analytical Reference Standard for Isomeric Purity Verification

The most defensible application for procurement is as an analytical reference standard. The compound's verified spectral library entry (GC-MS, 1H NMR) allows for the unambiguous identification and quantification of the correct isomer in reaction mixtures or purchased stocks, directly addressing the known risk of isomeric contamination with regioisomers like 3-hydroxyphenyl or pyrazol-5-yl analogs [1]. This is a critical quality control function in any synthetic or medicinal chemistry program working with this scaffold.

Targeted Library Synthesis in Structure-Activity Relationship (SAR) Studies

The compound can serve as a core intermediate or monomeric unit for the rational synthesis of a focused library of pyrazole-chalcone hybrids. Its synthetic utility is supported by the well-established reactivity of chalcones in Claisen-Schmidt condensations and cyclizations [1]. The intentional procurement of this specific isomer, rather than a generic chalcone, enables systematic exploration of the pyrazol-4-yl and 2-hydroxyphenyl pharmacophore combination, a common strategy in medicinal chemistry to define SAR.

In-House Screening for Novel Kinase or Cellular Phenotype Hits

Given the class-level evidence of activity against BRAF kinase, VEGFR2, and CDK-2 for related pyrazole scaffolds [1], procurement of this structurally distinct, commercially available compound is justified for inclusion in a diverse screening deck. Its value is not in a proven differentiation, but in its novel combination of substituents which could yield a unique selectivity profile. The onus of establishing its performance against reference compounds falls on the in-house screening cascade.

Quote Request

Request a Quote for (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.